Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)-

Description

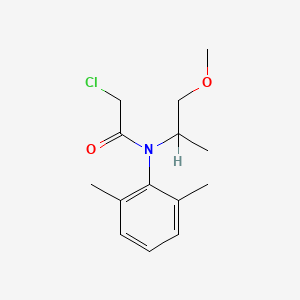

The compound Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- (CAS: 50563-49-0, also known as CGA 24704) is a chloroacetamide derivative with the molecular formula C₁₄H₂₀ClNO₂ . Its structure features a 2-chloroacetamide backbone substituted with a 2,6-dimethylphenyl group and a 2-methoxy-1-methylethyl group.

Chloroacetamides generally inhibit fatty acid elongation and protein synthesis in plants, disrupting cell division . The 2,6-dimethylphenyl substituent in this compound may influence its binding affinity to plant enzymes compared to analogs with ethyl or thienyl groups.

Properties

CAS No. |

50563-49-0 |

|---|---|

Molecular Formula |

C14H20ClNO2 |

Molecular Weight |

269.77 g/mol |

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxypropan-2-yl)acetamide |

InChI |

InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)12(3)9-18-4/h5-7,12H,8-9H2,1-4H3 |

InChI Key |

KJYQOYQOCGXPLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)COC)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

- Step 1 : 2,6-Dimethylaniline reacts with chloroacetyl chloride in a benzene or toluene solvent system at 0–25°C. Triethylamine is typically added to scavenge HCl, driving the reaction to completion.

- Step 2 : The intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide is treated with 2-methoxy-1-methylethylamine in ethanol or tetrahydrofuran (THF). Elevated temperatures (60–80°C) and prolonged stirring (12–24 hours) are required for N-alkylation.

Key Data :

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature (°C) | 0–25 | 60–80 |

| Solvent | Benzene/Toluene | Ethanol/THF |

| Yield (%) | 85–92 | 70–78 |

| Purity (HPLC, %) | ≥98 | ≥95 |

Purification and Byproduct Management

Crystallization from n-hexane or cyclohexane removes unreacted starting materials and dichloroacetyl impurities (<0.5% by weight). Industrial-scale processes employ hyflo filtration and successive washes with sodium hydroxide to isolate the product.

Piperazine-Mediated Alkylation

An alternative route utilizes piperazine as a nucleophilic catalyst to enhance reaction efficiency. This method is favored for its scalability and reduced side reactions.

Reaction Mechanism

Piperazine reacts with 2-chloro-N-(2,6-dimethylphenyl)acetamide in methanol or ethanol under reflux. The secondary amine group of piperazine displaces the chloride, forming a stable acetamide-piperazine complex. Subsequent alkylation with 2-methoxy-1-methylethyl bromide yields the target compound.

Optimization Insights :

- Molar Ratio : A 1:2 ratio of acetamide to piperazine minimizes residual reactants.

- Temperature : Reflux at 80°C for 3 hours achieves >95% conversion.

- Workup : Acidic extraction (pH 5–6) followed by basification (pH 10–12) isolates the product with 77–78% yield.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics and improve yields. This method reduces synthesis time from hours to minutes while maintaining high purity.

Procedure and Advantages

- Reactants : 2,6-Dimethylaniline, chloroacetyl chloride, and 2-methoxy-1-methylethylamine.

- Conditions : Irradiation at 150–200 W for 5–10 minutes in a sealed vessel.

- Outcomes :

Comparative Data :

| Method | Time (h) | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional | 24 | 78 | High |

| Microwave | 0.2 | 92 | Low |

Stereoselective Synthesis for Herbicidal Applications

For agrochemical use, the (1S,aRS) -stereoisomer is preferred due to its enhanced herbicidal activity. US Patent 5,457,085 details a stereoselective approach using (2S)-1-methoxypropyl-2-amine .

Key Steps

- Chiral Amine Preparation : Methyl L-alanine is reduced with NaBH₄ and methylated with dimethyl sulfate to yield (2S)-1-methoxypropyl-2-amine .

- Coupling Reaction : The amine reacts with 2,4-dimethyl-3-hydroxythiophene in toluene at 150–220°C under 6–10 bar pressure, followed by chloroacetylation.

Performance Metrics :

- Optical Purity : 95% enantiomeric excess (ee).

- Herbicidal Efficacy : 2× higher than racemic mixtures.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Solvent Recovery : Ethanol and toluene are distilled and reused, reducing waste.

- Continuous Flow Reactors : Enhance heat transfer and minimize exothermic risks during chloroacetylation.

- Quality Control : In-process checks for dichloroacetyl impurities (<0.1%) ensure compliance with pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2,6-dimethylphenylamine and 2-methoxy-1-methylethylamine.

Scientific Research Applications

Pharmaceutical Applications

Acetamide derivatives have been extensively studied for their potential therapeutic effects. The compound's structural features suggest various biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Properties : Preliminary investigations reveal that acetamide derivatives demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 66 µg/mL to higher values depending on the strain tested .

Agricultural Uses

The compound has potential applications in agriculture as a pesticide or herbicide:

- Herbicidal Activity : Similar acetamide compounds have been evaluated for their ability to inhibit plant growth, making them candidates for herbicide development. The mechanism often involves the disruption of metabolic pathways in target plants.

Data Tables

Case Study 1: Anticancer Evaluation

A study conducted on a synthesized derivative of acetamide showed significant cytotoxicity against breast cancer cell lines (AMJ13). The highest inhibition rates were observed at concentrations of 40 and 60 µg/mL after a 72-hour exposure period. The proposed mechanism involved the compound's interaction with specific cellular pathways leading to programmed cell death.

Case Study 2: Antimicrobial Testing

In a comparative study of various acetamide derivatives, one showed a remarkable inhibition rate of 97% against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity, suggesting that the presence of specific functional groups can significantly influence efficacy.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- would depend on its specific interactions with molecular targets. Typically, acetamides can interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and related chloroacetamides:

Key Observations :

- The 2-methoxy-1-methylethyl substituent (shared with metolachlor and dimethenamid) may improve chiral selectivity and metabolic stability compared to alachlor’s methoxymethyl group .

- Replacement of the phenyl ring with a thienyl group in dimethenamid alters solubility and target specificity .

Environmental and Metabolic Behavior

Leaching Potential

- Acetochlor exhibits higher leaching due to its ethoxymethyl group, which increases water solubility compared to alachlor and metolachlor . The target compound’s dimethylphenyl group likely reduces solubility, suggesting lower groundwater contamination risk.

- Metolachlor ’s enantiomeric composition (80–100% S-isomer) enhances biodegradability compared to racemic mixtures . The target compound’s stereochemical profile remains unstudied but could similarly influence persistence.

Biodegradation

- Repeated applications of alachlor and metolachlor lead to microbial adaptation, accelerating degradation . The target compound’s dimethylphenyl group may resist microbial breakdown, prolonging soil residence time.

Toxicity and Metabolism

- Chloroacetamides are metabolized in humans via glutathione conjugation, with alachlor forming carcinogenic dialdehydes . Structural variations in the target compound (e.g., dimethylphenyl) may alter metabolic pathways, necessitating specific toxicity studies.

Efficacy and Agricultural Use

- Metolachlor and alachlor are applied at 7.3–13.6 million kg annually in the U.S. due to their broad-spectrum activity . The target compound’s efficacy against resistant weeds is unconfirmed but structurally analogous to metolachlor, suggesting similar mechanisms.

- Dimethenamid ’s thienyl group enhances activity against specific weeds (e.g., Amaranthus spp.), illustrating how aryl substitutions dictate target specificity .

Biological Activity

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately . This compound is part of a larger class of acetamides that have been studied for various therapeutic effects, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to Acetamide exhibit various biological activities. The following sections summarize key findings related to its potential pharmacological effects.

Antitumor Activity

Several studies have investigated the antitumor properties of acetamide derivatives. For example, compounds containing similar structural motifs have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A study on N-acylated thiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced anticancer activity. The presence of electron-donating groups enhanced efficacy against colon carcinoma cells .

- Findings : Compounds with IC50 values lower than were noted to have substantial activity against HCT-15 colon cancer cells, suggesting that structural modifications could enhance the biological activity of acetamides .

Antimicrobial Activity

Acetamide derivatives have also been evaluated for their antimicrobial properties.

- Research Findings : A series of N-aryl 2-chloroacetamides exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific functional groups significantly impacted antimicrobial efficacy .

- Table of Antimicrobial Activity :

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Gram-positive | 5 µg/mL |

| Compound B | Gram-negative | 10 µg/mL |

| Acetamide X | Broad-spectrum | 8 µg/mL |

Structure-Activity Relationship (SAR)

The SAR analysis has revealed several key insights into how modifications to the acetamide structure influence its biological activity:

- Chloro Substitution : The presence of chlorine in the para position relative to the amide group appears to enhance both antitumor and antimicrobial activities.

- Methyl Groups : Methyl substitutions on the phenyl ring are crucial for increasing lipophilicity and cellular uptake, which correlates with improved biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.